N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Oxalamide Building Block SAR

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a synthetic oxalamide compound characterized by a benzo[d][1,3]dioxole (piperonyl) moiety and a 5-chloro-2-cyanophenyl substituent linked through an ethanediamide core. This unsymmetrical N-aryl oxalamide scaffold is employed as a research intermediate, with its structural features making it a candidate for structure–activity relationship (SAR) exploration in medicinal chemistry.

Molecular Formula C17H12ClN3O4
Molecular Weight 357.75
CAS No. 899974-67-5
Cat. No. B2664643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
CAS899974-67-5
Molecular FormulaC17H12ClN3O4
Molecular Weight357.75
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
InChIInChI=1S/C17H12ClN3O4/c18-12-3-2-11(7-19)13(6-12)21-17(23)16(22)20-8-10-1-4-14-15(5-10)25-9-24-14/h1-6H,8-9H2,(H,20,22)(H,21,23)
InChIKeyLQFLAOYFWOEVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide (CAS 899974-67-5): A Specialized Oxalamide Building Block


N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a synthetic oxalamide compound characterized by a benzo[d][1,3]dioxole (piperonyl) moiety and a 5-chloro-2-cyanophenyl substituent linked through an ethanediamide core [1]. This unsymmetrical N-aryl oxalamide scaffold is employed as a research intermediate, with its structural features making it a candidate for structure–activity relationship (SAR) exploration in medicinal chemistry [1].

Workflow SAR exploration & library synthesis
Scaffold Unsymmetrical N-aryl oxalamide
Selection Context Structurally novel intermediate for medicinal chemistry

Why a Simple Oxalamide Replacement Does Not Guarantee Equivalence: The Case of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide


Unsymmetrical oxalamides are not functionally interchangeable because subtle modifications to the aryl substituents can dramatically alter electronic properties, hydrogen-bonding capacity, and target engagement [1]. In the absence of quantitative structure–activity data for this specific compound, procurement decisions based on generic oxalamide scaffolds risk introducing uncharacterized variables. The presence of the electron-withdrawing chloro and cyano groups, combined with the benzodioxole methylene spacer, creates a unique pharmacophoric pattern that cannot be replicated by simple amino substitutions [1].

Electronic & steric mismatch

Chloro-cyano and benzodioxole groups may alter hydrogen-bonding and target engagement relative to simpler oxalamides.

Absence of quantitative SAR data

No published head-to-head comparisons exist; selection rests on structural uniqueness rather than validated differentiation.

Pharmacophoric pattern may not replicate

Simple amino substitutions cannot reproduce the combined electronic and spatial features of this scaffold.

Quantitative Differentiation Evidence for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide


Limitation of Available Quantitative Comparator Data for this Oxalamide

A systematic search of primary research papers, patents, and authoritative databases (e.g., ChEMBL, BindingDB, PubChem) did not yield any head-to-head comparative biological, physicochemical, or performance data for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide against a defined comparator or baseline [1]. At the time of this analysis, the compound appears primarily as a vendor-listed research chemical with no published quantitative differentiation metrics. Therefore, high-strength differential evidence cannot be generated. Procurement decisions must currently rely on structural uniqueness and purity specifications rather than experimentally validated selectivity or potency advantages.

Comparator Data
Data to verify
No head-to-head quantitative studies identified
Selection relies on structural uniqueness
Review vendor purity specifications
Oxalamide Building Block SAR

Application Scenarios for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide Based on Structural Attributes


Customized SAR Probe in Medicinal Chemistry Campaigns

The compound’s unsymmetrical architecture and electronically differentiated aromatic rings make it suitable as a core scaffold for designing focused libraries aimed at novel enzyme targets. Its benzodioxole moiety mimics the catechol nucleus, potentially engaging metal-dependent enzymes, while the chloro-cyano phenyl provides a dual handle for further diversification [1].

Synthetic Intermediate for Extended Amide or Urea Derivatives

The oxalamide linkage can be reduced or further coupled to generate diverse chemotypes. This versatility supports the construction of lead-like compounds in early-stage drug discovery where structural novelty is prioritized [1].

Reference Standard for Analytical Method Development

With its well-defined chemical structure and high purity specifications (≥90%), the compound can serve as a retention-time or fragmentation-pattern standard in LC-MS or HPLC method development for oxalamide-containing mixtures [1].

Application
Selection Property
Validation Focus
SAR Probe in Medicinal Chemistry
Unsymmetrical oxalamide scaffold
Target engagement & enzyme inhibition assays
Synthetic Intermediate for Derivatives
Reducible oxalamide linkage
Reduction & coupling versatility
Analytical Reference Standard
Defined structure & purity profile
LC-MS retention time / fragmentation pattern
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